![molecular formula C16H13BrN2 B083304 4-Benzyl-1-bromoisoquinolin-3-amine CAS No. 13130-81-9](/img/structure/B83304.png)
4-Benzyl-1-bromoisoquinolin-3-amine
Overview
Description
“4-Benzyl-1-bromoisoquinolin-3-amine” is a chemical compound with the molecular formula C16H13BrN2 . It is also known by other names such as “3-Amino-4-benzyl-1-bromoisoquinoline” and "1-Bromo-4-(phenylmethyl)-3-isoquinolinamine" .
Molecular Structure Analysis
The InChI code for “4-Benzyl-1-bromoisoquinolin-3-amine” is 1S/C16H13BrN2/c17-15-13-9-5-4-8-12 (13)14 (16 (18)19-15)10-11-6-2-1-3-7-11/h1-9H,10H2, (H2,18,19)
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.
Scientific Research Applications
Chemosensor Systems
4-Benzyl-1-bromoisoquinolin-3-amine can be used in the development of new chemosensor systems . Derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones . Some of these compounds exhibit high chemosensor selectivity in the determination of anions .
Drug Discovery
4-Benzyl-1-bromoisoquinolin-3-amine is a versatile chemical compound used in drug discovery. Its unique properties make it a valuable tool in the discovery of new drugs.
Organic Synthesis
This compound is also used in organic synthesis. Its unique structure and reactivity make it a useful building block in the synthesis of complex organic molecules.
Material Science
In material science, 4-Benzyl-1-bromoisoquinolin-3-amine can be used in the development of new materials. Its unique properties can contribute to the creation of materials with novel characteristics.
Synthesis of Isoquinolines and Isoquinolinones
4-Benzyl-1-bromoisoquinolin-3-amine can be used in the selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone . These compounds are found in many natural products and synthetic pharmaceuticals, and efficient and selective methods have been developed for their synthesis .
Development of New Methodologies
The compound can also contribute to the development of new methodologies in organic synthesis . For example, the bromine in the compound makes the methodology more attractive for organic synthesis .
properties
IUPAC Name |
4-benzyl-1-bromoisoquinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2/c17-15-13-9-5-4-8-12(13)14(16(18)19-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMHXKNKIWSCRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=C(C3=CC=CC=C32)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350558 | |
Record name | 4-benzyl-1-bromoisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-bromoisoquinolin-3-amine | |
CAS RN |
13130-81-9 | |
Record name | 4-benzyl-1-bromoisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.